REACTION_CXSMILES
|
Br[CH:2]1[CH2:4][CH2:3]1.[CH3:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[BH4-].[Na+]>>[CH:2]1([CH:8]([C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[CH3:5])[NH2:9])[CH2:4][CH2:3]1 |f:2.3|
|
Name
|
Mg
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was synthesized
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by Biotage SiO2 column (gradient: MeOH/DCM 0-20%)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(N)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 108.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |